1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI)
Description
This compound is a structurally complex molecule featuring:
- A 1H-imidazole-5-carboxylic acid ethyl ester core.
- A 4-(1-hydroxy-1-methylethyl) substituent on the imidazole ring, introducing a polar hydroxyl group and branched alkyl chain.
- A 2-propyl group, enhancing lipophilicity.
- A [[2'-[(triphenylmethyl)-tetrazol-5-yl]biphenyl]-4-yl]methyl] moiety, which includes a tetrazole ring (a bioisostere for carboxylic acids) protected by a triphenylmethyl (trityl) group and linked via a biphenylmethyl spacer.
This compound is structurally related to olmesartan medoxomil, a nonpeptide angiotensin II receptor blocker (ARB) used for hypertension treatment. The ethyl ester likely acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid form . The trityl group on the tetrazole may serve as a protective group during synthesis, improving stability and yield .
Properties
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate;ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36;1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h2*7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRVRRHENANANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O.CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H88N12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI) , commonly referred to as tritylolmesartan ethyl ester, is a derivative of the angiotensin II receptor antagonist olmesartan medoxomil. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular conditions.
The chemical structure of this compound can be summarized with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₄₀N₆O₃ |
| Molecular Weight | 688.82 g/mol |
| Melting Point | 161 °C |
| Boiling Point | 889.7 ± 75.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
| LogP | 9.64 at 25 °C |
The biological activity of this compound is primarily linked to its role as an angiotensin II receptor blocker (ARB). Angiotensin II plays a critical role in regulating blood pressure and fluid balance. By inhibiting the action of angiotensin II at its receptor sites, this compound helps to lower blood pressure and reduce the risk of cardiovascular events.
Biological Activity and Therapeutic Applications
- Antihypertensive Effects : Research indicates that compounds similar to tritylolmesartan exhibit significant antihypertensive effects through their action on the renin-angiotensin system. Studies have shown that olmesartan and its derivatives can effectively lower systolic and diastolic blood pressure in hypertensive patients .
- Cardiovascular Protection : Beyond blood pressure regulation, ARBs like tritylolmesartan have been associated with cardioprotective effects. They may improve endothelial function and reduce left ventricular hypertrophy, which are critical factors in cardiovascular health .
- Renal Benefits : There is evidence suggesting that ARBs can also provide renal protective benefits, particularly in diabetic patients. By reducing glomerular pressure, these compounds may help slow the progression of diabetic nephropathy .
Case Studies
Several studies highlight the efficacy of ARBs in clinical settings:
- Study on Olmesartan : A study published in Hypertension reported that olmesartan significantly reduced blood pressure compared to placebo over a period of 12 weeks in a cohort of hypertensive patients .
- Long-term Benefits : Another longitudinal study indicated that long-term use of ARBs resulted in a marked decrease in cardiovascular morbidity and mortality among patients with chronic kidney disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
Substituent Effects on Bioactivity
- This group balances hydrophilicity and lipophilicity, optimizing membrane permeability .
- Ethyl ester vs. carboxylic acid : The ester acts as a prodrug, increasing oral bioavailability. Hydrolysis in vivo generates the active acid form, which binds more effectively to the receptor .
- Trityl vs. chlorotrityl protection : Trityl groups offer superior steric protection during synthesis, reducing side reactions. Chlorotrityl derivatives are more labile, facilitating faster deprotection but requiring stricter storage conditions .
Key Research Findings
Receptor Binding: The tetrazole ring in the target compound mimics carboxylate groups in endogenous ligands, enabling high-affinity binding to angiotensin II receptors. Trityl protection prevents premature metabolism during absorption .
Prodrug Activation : Ethyl esters are hydrolyzed by hepatic esterases, releasing the active carboxylic acid. This mechanism is critical for oral efficacy in ARBs like olmesartan .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
